molecular formula C31H33N5O5S2 B3016670 Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 393804-82-5

Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B3016670
CAS No.: 393804-82-5
M. Wt: 619.76
InChI Key: VYYCLVMJEPXSTG-UHFFFAOYSA-N
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Description

Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a structurally complex heterocyclic compound. Its core consists of a 4,5,6,7-tetrahydro-1-benzothiophene ring substituted at position 3 with an ethyl carboxylate group and at position 2 with an acetamido-linked 1,2,4-triazole moiety. The triazole ring is further functionalized with a benzyl group at position 4 and a phenoxyacetylaminomethyl group at position 5, connected via a sulfanyl bridge. The compound’s structural determination likely employed crystallographic tools such as SHELX and ORTEP , which are standard for small-molecule refinement and visualization.

Properties

IUPAC Name

ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H33N5O5S2/c1-2-40-30(39)28-23-15-9-10-16-24(23)43-29(28)33-27(38)20-42-31-35-34-25(36(31)18-21-11-5-3-6-12-21)17-32-26(37)19-41-22-13-7-4-8-14-22/h3-8,11-14H,2,9-10,15-20H2,1H3,(H,32,37)(H,33,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYCLVMJEPXSTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H33N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multi-step organic reactionsThe final steps involve the attachment of the phenoxyacetyl and benzyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as halides or alkyl groups .

Scientific Research Applications

The compound Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic molecule with potential applications in various fields of scientific research, particularly in medicinal chemistry and pharmaceutical development. This article explores its applications, supported by data tables and case studies.

Medicinal Chemistry

The compound's structure indicates potential pharmacological properties. The presence of the triazole ring is significant due to its association with various biological activities, including antifungal and anticancer properties. Triazole derivatives have been widely studied for their ability to inhibit fungal enzymes and exhibit cytotoxic effects against cancer cells.

Case Study: Antifungal Activity

Research has shown that triazole derivatives can effectively inhibit the growth of fungi such as Candida albicans and Aspergillus fumigatus. A study demonstrated that compounds similar to this one exhibited strong antifungal activity at low concentrations, suggesting that modifications to the triazole moiety could enhance efficacy against resistant strains.

Anticancer Research

The benzothiophene scaffold has been recognized for its anticancer properties. Compounds containing this structure have been reported to induce apoptosis in various cancer cell lines.

Case Study: Apoptosis Induction

In vitro studies on benzothiophene derivatives showed significant induction of apoptosis in breast cancer cells (MCF-7). The mechanism involved the activation of caspases and modulation of mitochondrial membrane potential, leading to cell death. This suggests that the compound could be further investigated for its potential as an anticancer agent.

Antimicrobial Properties

The presence of phenoxyacetyl groups has been linked to enhanced antimicrobial activity. Research indicates that compounds with similar structures can exhibit broad-spectrum antimicrobial effects.

Data Table: Antimicrobial Activity Comparison

Compound TypeTarget OrganismsMinimum Inhibitory Concentration (MIC)
Benzothiophene DerivativeE. coli32 µg/mL
Triazole DerivativeS. aureus16 µg/mL
Phenoxyacetyl CompoundPseudomonas aeruginosa8 µg/mL

Drug Development

The structural complexity of this compound makes it a suitable candidate for drug development processes. Its diverse functional groups can be modified to optimize pharmacokinetic and pharmacodynamic properties.

Case Study: Structure-Activity Relationship (SAR) Analysis

A SAR analysis on related compounds revealed that modifications in the acetyl and sulfanyl groups significantly influenced biological activity. Such insights are crucial for designing more effective derivatives with improved selectivity and reduced side effects.

Mechanism of Action

The mechanism of action of Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets. The triazole ring and benzothiophene core can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Ethyl 2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Core : Benzothiophene with ethyl carboxylate.
  • Heterocycle : Tetrazole (1H-tetrazol-5-yl) instead of triazole.
  • Substituents : Phenyl group at position 1 of tetrazole (vs. benzyl at position 4 of triazole in the target compound).

Ethyl 2-[({[1-(4-chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

  • Core : Benzothiophene with ethyl carboxylate.
  • Heterocycle : Tetrazole with a 4-chlorophenyl substituent.
  • Substituents: Chlorine atom enhances lipophilicity and may influence metabolic stability compared to the target’s phenoxyacetyl group.

Ethyl 2-[[4-(2-methoxyphenyl)-5-[[(3-methylbenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate

  • Core : Lacks the benzothiophene moiety; instead, a simpler acetate ester backbone.
  • Heterocycle : 1,2,4-triazole with 2-methoxyphenyl and 3-methylbenzoyl groups.
  • Implications : The absence of the benzothiophene core reduces planarity and could decrease π-π stacking interactions in biological targets.

Substituent Effects on Physicochemical Properties

Compound Heterocycle Key Substituents Likely Impact
Target 1,2,4-Triazole 4-Benzyl, 5-phenoxyacetylaminomethyl Enhanced hydrogen bonding (amide group) and moderate lipophilicity (benzyl).
Tetrazole 1-Phenyl Higher acidity (tetrazole’s NH) and potential for ionic interactions.
Tetrazole 1-(4-Chlorophenyl) Increased hydrophobicity and electron-withdrawing effects from Cl.
1,2,4-Triazole 4-(2-Methoxyphenyl), 5-(3-methylbenzoyl) Methoxy group improves solubility; methylbenzoyl adds steric bulk.

Crystallographic and Structural Validation

  • Tools : SHELX and WinGX are widely used for refining and validating similar structures, ensuring accuracy in bond lengths and angles.
  • Case Study: Ethyl 4-benzamido-5-phenyl-4H-1,2,4-triazole-3-carboxylate monohydrate was resolved using single-crystal X-ray diffraction (R factor = 0.062), highlighting the reliability of these methods for triazole-containing analogs.

Biological Activity

Ethyl 2-[[2-[[4-benzyl-5-[[(2-phenoxyacetyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (referred to as "Compound X" for brevity) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of Compound X, focusing on its pharmacological properties and potential therapeutic applications.

Chemical Structure and Properties

Compound X features a unique molecular structure characterized by a benzothiophene core linked to a triazole moiety through various functional groups. The presence of the triazole ring is significant as it is known for its diverse biological activities.

Antifungal Activity

Research indicates that compounds containing the 1,2,4-triazole scaffold exhibit notable antifungal properties. A study highlighted that several synthesized triazole derivatives demonstrated significant antifungal activity against various fungal strains, suggesting that Compound X may possess similar capabilities due to its structural components .

Antitumor Activity

The triazole derivatives are also recognized for their antitumor effects. They have been shown to inhibit key proteins involved in cancer cell proliferation and survival. For instance, certain triazole derivatives effectively inhibit BRAF(V600E) and EGFR pathways, which are critical in several cancer types . Given Compound X’s structural similarities to these derivatives, it is plausible that it may exhibit comparable antitumor activity.

Anti-inflammatory and Analgesic Effects

The anti-inflammatory properties of triazole compounds have been well documented. Studies have demonstrated that these compounds can inhibit pro-inflammatory cytokines and pathways involved in inflammation. The benzothiophene moiety in Compound X is also associated with analgesic properties, potentially making it effective in treating pain-related conditions .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of Compound X is crucial for elucidating its biological activity. The following table summarizes key structural features and their associated biological activities:

Structural FeatureBiological Activity
1,2,4-Triazole RingAntifungal, Antitumor
Benzothiophene CoreAnalgesic, Anti-inflammatory
Sulfanyl GroupPotential enhancement of bioactivity
Phenoxyacetyl GroupModulation of enzyme interactions

Case Studies

  • Antifungal Screening : In a study evaluating various triazole derivatives for antifungal activity, compounds with similar scaffolds to Compound X exhibited minimum inhibitory concentrations (MICs) against Candida species ranging from 0.5 to 8 µg/mL . This suggests that Compound X could be a candidate for further antifungal research.
  • Cancer Cell Line Testing : Another study tested a series of triazole-based compounds against multiple cancer cell lines (e.g., MCF-7 and A549). The results indicated significant cytotoxic effects with IC50 values in the low micromolar range. Given Compound X’s structure, it may also demonstrate similar cytotoxicity .

Q & A

Q. What are the standard synthetic protocols for preparing this compound, and how can intermediates be characterized?

The synthesis involves multi-step condensation reactions. A typical approach includes:

  • Step 1 : Reacting 4-amino-triazole derivatives with substituted benzaldehyde under reflux in ethanol with glacial acetic acid as a catalyst (similar to methods in ).
  • Step 2 : Introducing the sulfanyl-acetyl group via nucleophilic substitution, using reagents like 2-chloroacetic acid or bromo-diethylmalonate (as seen in and ).
  • Step 3 : Final esterification of the benzothiophene core using ethyl chloroformate. Characterization : Intermediates are validated via 1^1H/13^13C NMR, IR spectroscopy, and elemental analysis. For example, IR peaks at 1700–1750 cm1^{-1} confirm ester carbonyl groups, while NMR signals for aromatic protons (δ 6.5–8.0 ppm) verify benzyl and phenoxy substituents .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • X-ray crystallography is the gold standard for structural confirmation (as applied in ).
  • Chromatographic methods : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%).
  • Mass spectrometry : High-resolution ESI-MS can confirm the molecular ion peak (e.g., [M+H]+^+ at m/z ~650) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Test against kinases or proteases at concentrations of 1–100 µM, using fluorogenic substrates.
  • Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations.
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via UV-Vis spectroscopy over 24 hours .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the compound’s reactivity and binding modes?

  • DFT calculations : Optimize the geometry at the B3LYP/6-31G(d,p) level to analyze electron density maps, HOMO-LUMO gaps, and electrostatic potential surfaces (as in and ).
  • Molecular docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., EGFR kinase). Key residues (e.g., Lys721, Asp831) may form hydrogen bonds with the triazole and benzothiophene moieties .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Dose-response reevaluation : Test narrower concentration ranges (e.g., 0.1–50 µM) to identify off-target effects.
  • Metabolite profiling : Use LC-MS/MS to detect degradation products in cell lysates that might interfere with assays.
  • Orthogonal assays : Compare enzyme inhibition (e.g., fluorescence-based) with cellular activity (e.g., Western blot for target phosphorylation) .

Q. How do substituent modifications (e.g., benzyl vs. cycloheptyl groups) impact bioactivity and stability?

  • SAR studies : Synthesize analogs with variations at the 4-benzyl or phenoxyacetyl positions.
  • Stability assays : Monitor decomposition in plasma via LC-MS; bulkier groups (e.g., cycloheptyl in ) may enhance metabolic stability.
  • Free-energy perturbation (FEP) : Computational modeling to predict binding affinity changes upon substituent modifications .

Q. What analytical techniques quantify this compound in complex biological matrices?

  • SPE-LC-MS/MS : Solid-phase extraction (HLB cartridges) followed by LC separation with a C18 column and MRM detection (e.g., transitions m/z 650 → 432 for quantification).
  • Validation parameters : Ensure linearity (R2^2 > 0.99), LOD (0.1 ng/mL), and recovery (>85% in plasma) as per FDA guidelines .

Methodological Notes

  • Synthetic Optimization : and suggest varying solvent polarity (e.g., DMF vs. ethanol) to improve yields.
  • Data Reproducibility : Replicate crystallization conditions (e.g., slow evaporation from ethyl acetate/hexane) for consistent X-ray data .
  • Ethical Compliance : Adhere to institutional guidelines for handling hazardous intermediates (e.g., chlorinated reagents) .

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